molecular formula C24H17BrN2O2 B6079814 N-[4-[(4-bromobenzoyl)amino]phenyl]naphthalene-1-carboxamide

N-[4-[(4-bromobenzoyl)amino]phenyl]naphthalene-1-carboxamide

Cat. No.: B6079814
M. Wt: 445.3 g/mol
InChI Key: KVIMRYSIDONZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(4-bromobenzoyl)amino]phenyl]naphthalene-1-carboxamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a naphthalene ring, a bromobenzoyl group, and an amide linkage

Properties

IUPAC Name

N-[4-[(4-bromobenzoyl)amino]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN2O2/c25-18-10-8-17(9-11-18)23(28)26-19-12-14-20(15-13-19)27-24(29)22-7-3-5-16-4-1-2-6-21(16)22/h1-15H,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIMRYSIDONZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(4-bromobenzoyl)amino]phenyl]naphthalene-1-carboxamide typically involves the following steps:

    Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride under reflux conditions.

    Preparation of 4-aminophenyl naphthalene-1-carboxamide: This intermediate is synthesized by reacting naphthalene-1-carboxylic acid with 4-aminophenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Final coupling reaction: The 4-bromobenzoyl chloride is then reacted with 4-aminophenyl naphthalene-1-carboxamide in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[(4-bromobenzoyl)amino]phenyl]naphthalene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-[4-[(4-bromobenzoyl)amino]phenyl]naphthalene-1-carboxamide is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The bromobenzoyl group may facilitate binding to specific proteins or enzymes, while the naphthalene ring can engage in π-π interactions with aromatic amino acids in protein structures. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Naphthalene-1-carboxamide derivatives: These compounds share the naphthalene ring and amide linkage but differ in the substituents attached to the aromatic rings.

    Benzoyl amides: Compounds with a benzoyl group attached to an amide linkage, but without the naphthalene ring.

Uniqueness: N-[4-[(4-bromobenzoyl)amino]phenyl]naphthalene-1-carboxamide is unique due to the combination of the bromobenzoyl group and the naphthalene ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler benzoyl amides or naphthalene-1-carboxamide derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.